

5-Methyltetrahydrofolic acid-13C6 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C6

Cat. No.: B15136499

[Get Quote](#)

An In-depth Technical Guide to 5-Methyltetrahydrofolic acid-13C6

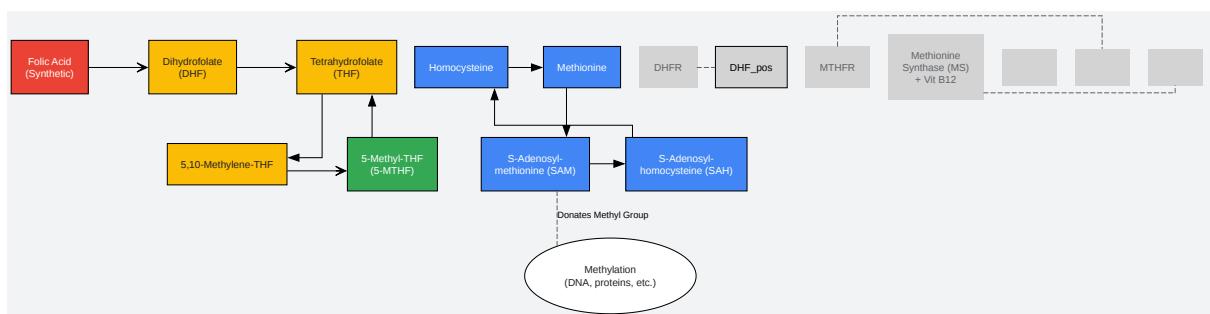
This technical guide provides a comprehensive overview of the chemical structure, properties, biological role, and experimental applications of **5-Methyltetrahydrofolic acid-13C6** (5-MTHF-13C6). It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical Structure and Physicochemical Properties

5-Methyltetrahydrofolic acid (5-MTHF) is the primary, biologically active form of folate, or vitamin B9.^[1] The isotopically labeled version, 5-MTHF-13C6, incorporates six carbon-13 atoms, typically within the glutamic acid moiety of the molecule, serving as a stable isotope internal standard for mass spectrometry-based quantification. This labeling provides a distinct mass shift, allowing for accurate differentiation from the endogenous, unlabeled compound in biological samples.^[2]

The core structure consists of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid tail. The methylation occurs at the N5 position of the pteridine ring.

Table 1: Physicochemical Properties of 5-Methyltetrahydrofolic Acid and its 13C-labeled Isotope


Property	Unlabeled 5-Methyltetrahydrofolic Acid	5-Methyltetrahydrofolic acid-13C5/13C6
Synonyms	5-MTHF, N5-Methyl-THF, Prefolic A, Levomefolic acid	5-Methyltetrahydrofolic acid (glutamic acid-13C5)
Molecular Formula	C ₂₀ H ₂₅ N ₇ O ₆	¹³ C ₅ C ₁₅ H ₂₅ N ₇ O ₆
Molecular Weight	~459.5 g/mol [3]	~464.42 g/mol [4][5]
CAS Number	134-35-0[3][4]	2687960-08-1 (for 13C5)
Appearance	Pale Beige to White/Off-white Solid/Powder[6]	White to Off-white Powder
Solubility	Slightly soluble in aqueous base (with sonication)[6]	Not explicitly stated, but used in aqueous solutions for analysis
pKa (Predicted)	3.51 ± 0.10[6]	Not available
Storage Conditions	-20°C, Protect from light, Hygroscopic[4][5][6]	-20°C, Protect from light[4][5]
Isotopic Purity	N/A	Typically ≥99 atom % 13C
Chemical Purity	Varies by supplier	Typically ≥95%[4][5]

Note: The search results frequently refer to a 13C5 labeled version where the five carbons of the glutamic acid tail are labeled. For the purpose of this guide, this is considered analogous to a 13C6 labeled compound as requested.

Biological Role and Metabolic Pathways

5-MTHF is the most abundant natural form of folate and the principal circulating form in the body.[7] Unlike synthetic folic acid, which requires reduction by the enzyme dihydrofolate reductase (DHFR), 5-MTHF is directly usable in metabolic pathways.[8][9] Its primary role is as a methyl group donor in the one-carbon metabolism cycle, which is crucial for numerous physiological processes including DNA synthesis, DNA methylation, and neurotransmitter synthesis.[10]

The most critical reaction involving 5-MTHF is the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MS), which requires Vitamin B12 as a cofactor. This process is essential for regulating homocysteine levels; elevated homocysteine is a known risk factor for cardiovascular disease.[\[11\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: The central role of 5-MTHF in the folate and methionine cycles.

Experimental Protocols & Applications

5-Methyltetrahydrofolic acid-13C6 is primarily used as an internal standard in stable isotope dilution assays for the precise quantification of endogenous 5-MTHF in biological matrices like plasma, serum, and urine.^{[2][12][13]} The most common analytical technique is Liquid Chromatography-Mass Spectrometry (LC-MS).

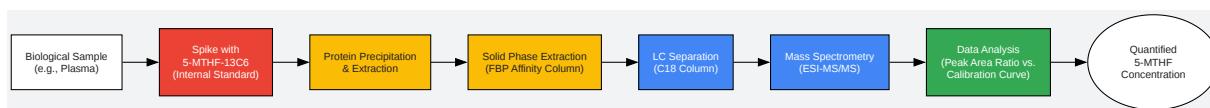
This protocol is a generalized summary based on established methodologies.[\[2\]](#)[\[14\]](#)[\[15\]](#)

1. Sample Preparation & Extraction:

- To a known volume of plasma (e.g., 0.5 mL), add the internal standard (5-MTHF-13C6).[\[15\]](#)
- Perform protein precipitation, typically with an acid like perchloric acid or an organic solvent like acetonitrile.
- Centrifuge to pellet the precipitated proteins.
- The supernatant, containing folates, is collected for purification.

2. Sample Purification (Solid Phase Extraction):

- Purification is often necessary to remove interfering substances. Folate-binding protein (FBP) affinity columns are highly specific and commonly used.[\[2\]](#)[\[14\]](#)
- The sample supernatant is passed through the FBP affinity column, where folates bind.
- The column is washed to remove non-specific compounds.
- Folates are then eluted from the column using an appropriate buffer.


3. LC-MS Analysis:

- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., Superspher 100RP18) is typically used.[\[2\]](#)[\[12\]](#)
 - Mobile Phase: An isocratic or gradient elution using a mixture of an acidic buffer (e.g., 0.1 M acetic acid, pH 3.3) and an organic solvent (e.g., acetonitrile) is employed.[\[2\]](#)[\[12\]](#)
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) is used, often in positive or negative ion mode.[\[14\]](#)[\[15\]](#)
 - Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for high sensitivity and specificity.

- Ions Monitored: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the deprotonated or protonated ions for both endogenous 5-MTHF (e.g., m/z 458 for [M-H]⁻) and the labeled internal standard (e.g., m/z 463 or 464 for [M+5-H]⁻ or [M+6-H]⁻).^[2] ^[12]

4. Quantification:

- The concentration of endogenous 5-MTHF is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 5-MTHF.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for 5-MTHF quantification using LC-MS.

The chemical or enzymatic synthesis of isotopically labeled 5-MTHF is a multi-step process. A common strategy involves starting with labeled precursors.

- Chemical Synthesis: This can be a complex process involving the protection and deprotection of various functional groups. It often starts from folic acid, which is reduced to dihydrofolic acid (DHF) and then to tetrahydrofolic acid (THF).^[16] The final methylation step yields 5-MTHF.^[16] Labeled glutamic acid can be incorporated during the initial coupling steps to produce the desired labeled product.
- Enzymatic Synthesis: An alternative "green" approach uses a cascade of enzymes. For instance, dihydrofolate reductase (DHFR) can be used to reduce folic acid to THF, followed by enzymatic methylation to produce L-5-MTHF.^{[9][17]} This method offers high stereoselectivity, yielding the biologically active (6S) isomer.^[16]

These syntheses are typically performed by specialized chemical suppliers. The use of labeled compounds is crucial for bioavailability studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of an administered dose of folate separately from the body's existing folate pool.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyltetrahydrofolic acid | C20H25N7O6 | CID 135415868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyltetrahydrofolic acid (glutamic acid- $\Delta^1\Delta^3\text{C}$, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid- $\Delta^1\Delta^3\text{C}$, 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]
- 6. 5-Methyltetrahydrofolic acid | 134-35-0 [chemicalbook.com]
- 7. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by *Lactococcus lactis* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 5-Methyltetrahydrofolic acid (HMDB0001396) [hmdb.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]

- 13. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. ojs.batstate-u.edu.ph [ojs.batstate-u.edu.ph]
- 17. One-pot enzymatic synthesis of L-5-methyltetrahydrofolate from folic acid using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [5-Methyltetrahydrofolic acid-13C6 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136499#5-methyltetrahydrofolic-acid-13c6-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com